molecular formula C16H15ClN2O3S B034691 Sulofenur CAS No. 110311-27-8

Sulofenur

货号: B034691
CAS 编号: 110311-27-8
分子量: 350.8 g/mol
InChI 键: JQJSFAJISYZPER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

属性

IUPAC Name

1-(4-chlorophenyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-13-5-7-14(8-6-13)18-16(20)19-23(21,22)15-9-4-11-2-1-3-12(11)10-15/h4-10H,1-3H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJSFAJISYZPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149208
Record name Sulofenur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110311-27-8
Record name Sulofenur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110311-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulofenur [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulofenur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULOFENUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45N070N3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 93.2 g of 2,3-dihydro-5-indenylsulfonamide in 300 ml of acetone were added 490 ml of a 1N sodium hydroxide solution. A solution of 79.36 g of 4-chlorophenylisocyanate in 250 ml of acetone was added to the reaction mixture with stirring. After stirring at room temperature for 18 hours, the reaction mixture was filtered and 490 ml of 1N hydrochloric acid were added to the filtrate thereby providing a fine white precipitate. One liter of water was added, and the solid was recovered by filtration to provide 144.86 g of the desired title product, m.p. 169°-172° C.
Quantity
93.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
79.36 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulofenur
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sulofenur
Reactant of Route 3
Reactant of Route 3
Sulofenur
Reactant of Route 4
Reactant of Route 4
Sulofenur
Reactant of Route 5
Reactant of Route 5
Sulofenur
Reactant of Route 6
Reactant of Route 6
Sulofenur
Customer
Q & A

Q1: What is the proposed mechanism of action for Sulofenur and other diarylsulfonylureas (DSUs)?

A1: While the precise mechanism of action remains elusive, research suggests that DSUs like this compound do not directly interact with DNA, RNA, or protein synthesis in the same way as other antineoplastic agents. [] Instead, evidence suggests that DSUs may exert their antitumor effects through the generation of reactive intermediates, such as p-chlorophenyl isocyanate (CPIC). This reactive intermediate can carbamoylate biological macromolecules or conjugate with glutathione (GSH), potentially leading to downstream cytotoxic effects. [] Additionally, at higher concentrations, DSUs have been shown to uncouple oxidative phosphorylation in isolated mitochondria, suggesting this as another potential mechanism contributing to their cytotoxicity. []

Q2: What is the role of glutathione (GSH) in the metabolism of this compound?

A2: this compound is metabolized in vivo to generate p-chlorophenyl isocyanate (CPIC), a reactive intermediate that can conjugate with GSH. This conjugation reaction is reversible and susceptible to thiol exchange. [] The formation and potential biological effects of the GSH conjugate highlight a key metabolic pathway for this compound.

Q3: What is the molecular formula and weight of this compound?

A3: this compound, chemically known as N-(5-indanesulfonyl)-N'-(4-chlorophenyl)urea, has the molecular formula C16H13ClN2O3S and a molecular weight of 348.81 g/mol.

Q4: Does the structure of the arylsulfonyl moiety in this compound influence its metabolism and toxicity?

A4: Yes, the structure of the arylsulfonyl moiety influences the metabolic formation of p-chloroaniline, a known methemoglobin-inducing agent. [] DSUs with modifications that increase the metabolic release of p-chloroaniline tend to exhibit greater methemoglobinemia in animal models. [] This finding suggests that structural modifications aimed at reducing p-chloroaniline formation could improve the safety profile of this compound analogs.

Q5: How does the high protein binding of this compound affect its in vitro and in vivo activity?

A5: this compound exhibits extensive binding to plasma proteins, consistently exceeding 99%. [, ] This high protein binding affects both its pharmacokinetic and pharmacodynamic properties. In vitro, the presence of albumin significantly reduces the cytotoxic activity of this compound, necessitating higher drug concentrations to achieve similar effects observed in albumin-free conditions. [] In vivo, the high protein binding contributes to a long elimination half-life, ranging from hours in rodents to days in dogs. []

Q6: What strategies can be employed to improve the in vitro cytotoxicity of DSUs like this compound?

A6: Since DSUs like this compound exhibit high protein binding, utilizing serum-free or albumin-free cell culture media can provide a more accurate assessment of their inherent cytotoxicity. [] Studies using albumin-free conditions demonstrated a better correlation between the unbound fraction of DSUs and their cytotoxic activity, highlighting the importance of considering protein binding when evaluating the in vitro activity of these compounds. []

Q7: How is this compound absorbed and eliminated from the body?

A7: this compound is well-absorbed following oral administration but exhibits a prolonged absorption phase. [] The primary route of elimination is through urine, with metabolites representing the majority of excreted material. [] The high protein binding of this compound contributes to its long elimination half-life, which varies significantly across species, ranging from 6 hours in rats to as long as 200 hours in dogs. []

Q8: What are the major metabolites of this compound?

A8: The primary metabolites of this compound are formed through oxidation of the indane ring. These include the 1-hydroxyindanyl, 1-ketoindanyl, 3-hydroxyindanyl, and 3-ketoindanyl metabolites, with the relative abundance of each varying across species. [] Additionally, metabolites derived from the cleavage of the sulfonylurea linkage, including p-chloroaniline metabolites, have been identified. []

Q9: Does the administration schedule of this compound impact its toxicity?

A9: Yes, clinical trials investigating various dosing schedules for this compound revealed that a daily x 5 schedule (with 2 days off) for 3 weeks resulted in less severe anemia and methemoglobinemia compared to a daily x 21 schedule. [] This suggests that incorporating rest periods into the dosing regimen can potentially mitigate some of the hematological toxicities associated with this compound.

Q10: Which tumor types have shown sensitivity to this compound in preclinical models?

A10: this compound has demonstrated promising preclinical activity against a wide range of tumor types, including colon adenocarcinoma, [] ovarian cancer, [] gastric cancer, [] and pancreatic carcinoma. [] Notably, this compound displayed high efficacy against MIA PaCa-2 pancreatic carcinoma xenografts, inducing complete tumor regression in this model. []

Q11: Have clinical trials confirmed the preclinical antitumor activity of this compound?

A11: While preclinical studies showed great promise, clinical trials with this compound have yielded disappointing results, with limited antitumor activity observed in patients. [, , , , ] One potential explanation for this discrepancy is the inability to achieve sufficient plasma concentrations in humans at clinically tolerable doses, primarily due to its high protein binding and unique pharmacokinetic profile. [, ]

Q12: What is known about the mechanisms of resistance to this compound?

A12: While a definitive resistance mechanism remains undefined, studies using a this compound-resistant cell line (LYC5) suggest a potential link to alterations in mitochondrial function and multidrug resistance (MDR). [] LYC5 cells exhibited cross-resistance to other DSU analogs and displayed collateral sensitivity to mitochondrial toxins and MDR-associated agents like vincristine and Actinomycin D. [] Further investigation into these resistance mechanisms is crucial for developing strategies to overcome DSU resistance and improve their clinical efficacy.

Q13: What are the primary dose-limiting toxicities associated with this compound?

A13: The primary dose-limiting toxicities observed in clinical trials with this compound are anemia and methemoglobinemia. [, , , ] These hematological toxicities are thought to be linked to the metabolic formation of p-chloroaniline from this compound. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。